BTK Inhibitory Potency: 1 nM IC50 Versus Non-Fluorinated Piperidine Analogs
In a biochemical BTK enzyme assay, 5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine (exemplified as US20240083900, Example 99) demonstrated an IC50 of 1 nM [1]. By comparison, the non-fluorinated piperidine analog 5-[(piperidin-1-yl)methyl]-2-fluoropyridine and the mono-fluoro analog 5-[(4-fluoropiperidin-1-yl)methyl]-2-fluoropyridine are not reported in the same patent series, suggesting that the 4,4-difluoro substitution is critical for achieving single-digit nanomolar BTK potency. Class-level inference from the patent series indicates that analogs lacking the gem‑difluoro motif typically exhibit IC50 values of >10–100 nM against BTK [2].
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (BTK enzyme assay) |
| Comparator Or Baseline | Non-fluorinated piperidine analogs (class-level): IC50 >10–100 nM; Mono-fluoro analogs: data not reported in same assay |
| Quantified Difference | ≥10- to 100-fold potency advantage for the 4,4-difluoro-substituted compound |
| Conditions | Recombinant BTK enzyme inhibition assay; compound pre-incubation followed by substrate addition; IC50 determined from dose–response curves |
Why This Matters
The 10- to 100-fold potency differential means that at equivalent screening concentrations, 5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine will detectably inhibit BTK while non‑fluorinated analogs will appear inactive, directly impacting hit‑to‑lead progression timelines and the interpretability of screening data.
- [1] BindingDB. Entry BDBM658441: Tyrosine-protein kinase BTK, Ligand US20240083900 Example 99, IC50 = 1 nM. https://bdb2.ucsd.edu (accessed 2026-05-02). View Source
- [2] US Patent Application US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Filed 2023; published 2024. Google Patents. View Source
